4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole: is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . It belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatile frameworks and significant roles in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, followed by nitration and chlorination steps to introduce the nitro and chloro groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyrazoles: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as anticancer and antidiabetic agents .
Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
- 4-chloro-1-phenyl-3-nitro-1H-pyrazole
- 4-chloro-1-methyl-3-nitro-1H-pyrazole
- 4-chloro-1-ethyl-3-nitro-1H-pyrazole
Comparison: Compared to its analogs, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole exhibits unique properties due to the cyclopentyl group, which influences its steric and electronic characteristics.
Properties
CAS No. |
1341648-03-0 |
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Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-3-nitropyrazole |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2 |
InChI Key |
PZFGFGNMVJNXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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